molecular formula C22H31NO5 B13100114 Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Cat. No.: B13100114
M. Wt: 389.5 g/mol
InChI Key: GFVFTGXEQFEVCF-UHFFFAOYSA-N
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Description

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[45]decyl)methyl]phenyl]-6-oxohexanoate is a complex organic compound with the molecular formula C23H32O5 It is known for its unique structure, which includes a spirocyclic component and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate typically involves multiple steps. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate phenyl derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic component and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate stands out due to its specific spirocyclic structure and the presence of both ester and phenyl groups.

Biological Activity

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate is a complex organic compound characterized by its spirocyclic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and the biological implications they present.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 6-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate, with a molecular formula of C22H31NO5C_{22}H_{31}NO_5 and a molecular weight of approximately 389.5 g/mol . The presence of the spirocyclic moiety may contribute to its biological activity by allowing specific interactions with biological targets.

The biological activity of this compound is thought to involve its interaction with various molecular targets, particularly in the central nervous system (CNS). The spirocyclic structure enables the compound to fit into unique binding sites on proteins or enzymes, modulating their activity and triggering various biochemical pathways .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of the spirocyclic structure may possess antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains . The mechanism is likely related to the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

2. Neuroprotective Effects
Some studies have explored the potential neuroprotective effects of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety. These compounds have been evaluated for their ability to bind to sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter release .

3. Antioxidant Properties
The antioxidant capacity of similar compounds has been investigated, suggesting that they can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to their neuroprotective effects .

Case Studies and Research Findings

A notable study evaluated related piperidine compounds as sigma receptor ligands, revealing high affinity for σ1 receptors and selectivity for σ2 receptors . This selectivity is crucial for developing therapeutic agents targeting specific neurological conditions.

Study Findings Relevance
Sigma Receptor StudyHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)Potential for neuroprotective drugs
Antimicrobial EvaluationEfficacy against bacterial strainsImplications for new antibiotic development
Antioxidant AssessmentScavenging of free radicalsSupports neuroprotective claims

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 6-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate

InChI

InChI=1S/C22H31NO5/c1-2-26-21(25)6-4-3-5-20(24)19-9-7-18(8-10-19)17-23-13-11-22(12-14-23)27-15-16-28-22/h7-10H,2-6,11-17H2,1H3

InChI Key

GFVFTGXEQFEVCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3

Origin of Product

United States

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